
Pubchem_71372250
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Tributyltin hydride can be synthesized through several methods:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane[ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ]
Reduction of Tributyltin Chloride: Another method involves the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Tributyltin hydride undergoes various types of chemical reactions:
Reduction Reactions: It is commonly used in reduction reactions where it donates hydrogen atoms.
Hydrostannylation Reactions: It is also used in hydrostannylation reactions, where it adds across carbon-carbon multiple bonds[ \text{RC}_2\text{R’} + \text{HSnBu}_3 \rightarrow \text{RC(H)=C(SnBu}_3\text{)R’} ]
Scientific Research Applications
Tributyltin hydride has several applications in scientific research:
Organic Synthesis: It is a specialized reagent in organic synthesis, particularly in the reduction of organic halides and hydrostannylation reactions.
Biological Studies: It is used in studies involving the inhibition of enzymes and biological pathways due to its ability to donate hydrogen atoms.
Industrial Applications: It is used in the production of various organotin compounds which are used as stabilizers in polyvinyl chloride (PVC) and as biocides.
Mechanism of Action
The mechanism by which tributyltin hydride exerts its effects involves the donation of hydrogen atoms. This occurs via a radical chain mechanism where the radical Bu₃Sn• abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain . This mechanism is utilized in various reduction and hydrostannylation reactions.
Comparison with Similar Compounds
Tributyltin hydride can be compared with other organotin hydrides such as:
Trimethyltin Hydride: Similar to tributyltin hydride but with methyl groups instead of butyl groups.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyltin hydride is unique due to its relatively weak bond strength (78 kcal/mol), making it an effective hydrogen donor in various chemical reactions .
Properties
CAS No. |
63705-94-2 |
|---|---|
Molecular Formula |
GeRb |
Molecular Weight |
158.10 g/mol |
IUPAC Name |
germanium;rubidium |
InChI |
InChI=1S/Ge.Rb |
InChI Key |
XSQSSSFLPINHFO-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


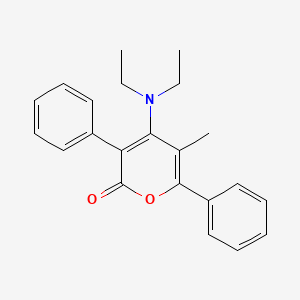

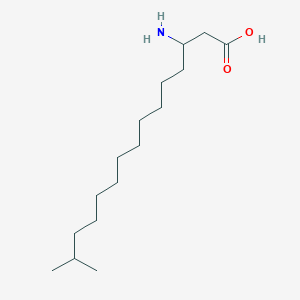
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
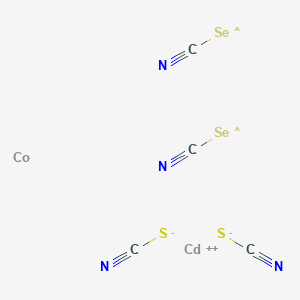
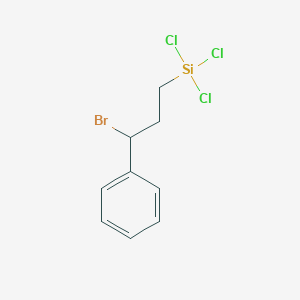
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
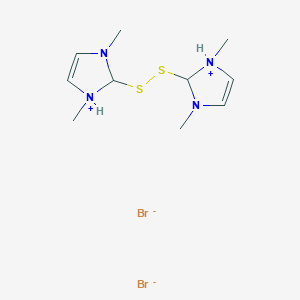
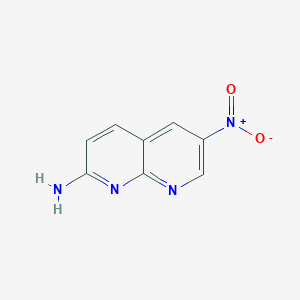

![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
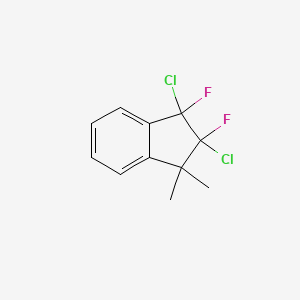
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
